Quinoxaline-2-carbohydrazide

Description

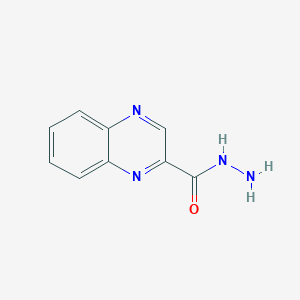

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOZADHABGBYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298496 | |

| Record name | quinoxaline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54571-06-1 | |

| Record name | NSC123503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinoxaline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Quinoxaline-2-carbohydrazide

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of quinoxaline-2-carbohydrazide. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging the quinoxaline scaffold for therapeutic innovation.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline core, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] The carbohydrazide functional group, when attached to this core, serves as a versatile synthetic handle and often contributes to the molecule's biological activity through its ability to form hydrogen bonds and coordinate with metal ions.

This compound, in particular, is a key intermediate in the synthesis of more complex bioactive molecules.[3][4] Understanding its precise three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a small organic molecule with the chemical formula C₉H₈N₄O.[7] Its structure is characterized by a planar quinoxaline ring system linked to a carbohydrazide group at the 2-position.

Core Structural Features

The molecule's fundamental architecture consists of two main components:

-

Quinoxaline Ring: A bicyclic aromatic system that provides a rigid and planar backbone.

-

Carbohydrazide Moiety (-CONHNH₂): A functional group that introduces hydrogen bond donors and acceptors, crucial for molecular recognition and biological activity.

The planarity of the quinoxaline ring system is a key feature, influencing how the molecule interacts with biological targets, often through π-π stacking interactions.[8]

Physicochemical Data Summary

A compilation of key computed physicochemical properties for this compound is presented below. These parameters are critical for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 188.19 g/mol | PubChem CID: 276201[7] |

| Molecular Formula | C₉H₈N₄O | PubChem CID: 276201[7] |

| XLogP3 | 0.6 | PubChem CID: 276201[7] |

| Hydrogen Bond Donors | 2 | PubChem CID: 276201[7] |

| Hydrogen Bond Acceptors | 4 | PubChem CID: 276201[7] |

| Rotatable Bond Count | 1 | PubChem CID: 276201[7] |

| Topological Polar Surface Area | 80.9 Ų | PubChem CID: 276201[7] |

Table 1: Key Physicochemical Properties of this compound.

Structural Visualization

The following diagram, generated using the DOT language, illustrates the 2D chemical structure of this compound, highlighting the atom connectivity and key functional groups.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound is a well-established process, typically proceeding through a two-step sequence starting from o-phenylenediamine. The choice of this starting material is logical due to its inherent 1,2-diamine structure, which is primed for condensation reactions to form the pyrazine ring of the quinoxaline system.

Synthetic Workflow

The most common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a foundational method for quinoxaline synthesis.[9] Specifically for this compound, the synthesis typically starts with the reaction of o-phenylenediamine with a derivative of pyruvic acid to form an ester, which is then converted to the desired carbohydrazide.[4]

The following workflow diagram illustrates the key steps in a typical synthesis.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of this compound, adapted from established literature procedures.[3][4]

Step 1: Synthesis of Ethyl 2-quinoxalinecarboxylate

-

To a solution of o-phenylenediamine (10 mmol) in ethanol (50 mL), add ethyl pyruvate (11 mmol).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from ethanol, to yield ethyl 2-quinoxalinecarboxylate.

Causality: The reflux conditions provide the necessary activation energy for the condensation reaction between the diamine and the dicarbonyl compound. Ethanol is a suitable solvent as it dissolves the reactants and allows for a high enough reaction temperature.

Step 2: Synthesis of this compound

-

Dissolve ethyl 2-quinoxalinecarboxylate (5 mmol) in ethanol (30 mL).

-

Add hydrazine hydrate (10 mmol, 80% solution) to the mixture.

-

Reflux the reaction for 8-12 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF).[3]

Causality: Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol results in the formation of the more stable carbohydrazide. The excess hydrazine ensures the reaction goes to completion.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete dataset for the parent compound is not always presented in a single source, data from derivatives and related structures provide a strong basis for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring, as well as distinct signals for the -NH and -NH₂ protons of the carbohydrazide group.[3][8]

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbons of the quinoxaline ring and the carbonyl carbon of the carbohydrazide.[3][8]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region) and a strong C=O stretching band for the carbonyl group (around 1670-1690 cm⁻¹).[3][10]

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 188.[7]

Reactivity and Applications in Drug Development

This compound is a valuable building block due to the reactivity of its carbohydrazide moiety. The terminal -NH₂ group is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones.[3] This reactivity is extensively exploited to generate libraries of quinoxaline-based derivatives with diverse biological activities.

The resulting hydrazone linkage is often a key pharmacophoric element, contributing to the molecule's ability to interact with biological targets. Derivatives of this compound have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many quinoxaline-hydrazone derivatives have shown potent anticancer activity, often acting as inhibitors of key enzymes like EGFR and COX-2.[3]

-

Antimicrobial Agents: The quinoxaline scaffold is present in numerous compounds with antibacterial and antifungal properties.[1][4][6]

-

Anti-inflammatory Agents: The ability of some derivatives to inhibit COX enzymes makes them promising candidates for anti-inflammatory drugs.[3]

The following diagram illustrates the central role of this compound as a scaffold for generating diverse derivatives.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a structurally well-defined and synthetically accessible molecule that serves as a cornerstone in the development of novel therapeutic agents. Its rigid, planar quinoxaline core, combined with the versatile reactivity of the carbohydrazide group, provides a powerful platform for medicinal chemists. A thorough understanding of its structure, synthesis, and reactivity is essential for harnessing its full potential in the ongoing quest for new and effective drugs.

References

- A M Abdel-Meguid, et al. (2022).

- Sadaf, S., et al. (2022).

- Mamtora, J., et al. (n.d.). Synthesis of quinoxaline‐2‐carbohydrazide derivatives.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

- PubChem. (n.d.). This compound. PubChem.

- PubChem. (n.d.). Quinoline-2-carbohydrazide. PubChem.

- N/A. (n.d.). Synthesis of fused quinoxalines.

- N/A. (2024).

- N/A. (2000). molecules. Semantic Scholar.

- N/A. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Europe PMC.

- N/A. (n.d.).

- PubChem. (n.d.). Quinoxaline. PubChem.

- de Souza, M. V. N., et al. (2015). 2-[(E)-2-(3,4-Dichlorobenzylidene)hydrazin-1-yl]quinoxaline. Acta Crystallographica Section E.

Sources

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 2-[(E)-2-(3,4-Dichlorobenzylidene)hydrazin-1-yl]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Quinoxaline-2-carbohydrazide: Chemical Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] This has led to the incorporation of the quinoxaline moiety into several marketed drugs.[1][3] Quinoxaline-2-carbohydrazide, as a key intermediate, serves as a versatile building block for the synthesis of a diverse array of novel bioactive molecules. The presence of the reactive carbohydrazide group allows for facile structural modifications, enabling the exploration of extensive chemical space in the quest for new therapeutic agents.[1][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in modern drug discovery for researchers, scientists, and drug development professionals.

Physicochemical Properties and IUPAC Nomenclature

The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

IUPAC Name: this compound[7]

Chemical Structure and Identifiers

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 188.19 g/mol | [7] |

| XLogP3 | 0.6 | [7] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 188.06981089 Da | [7] |

| SMILES | C1=CC=C2C(=C1)N=CC(=N2)C(=O)NN | [7] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding ester, ethyl quinoxaline-2-carboxylate.[1][6] This method is efficient and widely adopted in synthetic laboratories.

Experimental Protocol: Synthesis via Hydrazinolysis

Rationale: The lone pair of electrons on the nitrogen atom of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethanol molecule to yield the desired carbohydrazide. The use of an alcoholic solvent like ethanol facilitates the reaction and the precipitation of the product upon cooling.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl quinoxaline-2-carboxylate in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the ethanolic solution, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to the ester is typically between 5:1 and 10:1 to ensure complete conversion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Caption: Synthesis of this compound.

Chemical Reactivity and Derivatization

The carbohydrazide moiety in this compound is a versatile functional group that readily undergoes a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems.

Condensation Reactions

The terminal amino group of the hydrazide is nucleophilic and reacts with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones (Schiff bases).[1][4] These reactions are typically carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid. The resulting hydrazones are themselves important pharmacophores and can serve as intermediates for further cyclization reactions.

Cyclization Reactions

This compound is a key starting material for the synthesis of fused heterocyclic systems containing oxadiazole, pyrazole, and triazole rings.

-

1,3,4-Oxadiazoles: Reaction with carbon disulfide in the presence of a base leads to the formation of a 5-mercapto-1,3,4-oxadiazole ring fused to the quinoxaline core.[1]

-

Pyrazoles: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone, yields N-pyrazolo derivatives.[1]

-

Triazoles: Treatment with potassium thiocyanate in an acidic medium, followed by cyclization, can produce triazole-fused quinoxalines.[8]

Sources

- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. This compound | C9H8N4O | CID 276201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Quinoxaline-2-carbohydrazide from Ethyl Quinoxaline-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of quinoxaline-2-carbohydrazide, a pivotal intermediate in the development of novel therapeutic agents. The quinoxaline scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document, intended for researchers, scientists, and professionals in drug development, delineates the chemical principles, experimental protocols, and critical considerations for the efficient conversion of ethyl quinoxaline-2-carboxylate to its corresponding carbohydrazide. We will delve into the reaction mechanism, provide a detailed and validated experimental procedure, discuss optimization strategies, and address crucial safety protocols.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[6][7] Its derivatives have garnered significant attention due to their diverse biological activities, which has led to the development of several approved drugs.[1][3][4] The functionalization of the quinoxaline core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug design. This compound, in particular, serves as a crucial building block for the synthesis of a wide array of more complex molecules through reactions with aldehydes, ketones, and other electrophiles.[1][3] This guide focuses on the fundamental transformation that provides access to this key intermediate.

Reaction Principles: The Chemistry of Hydrazinolysis

The synthesis of this compound from ethyl quinoxaline-2-carboxylate is a classic example of a nucleophilic acyl substitution reaction, specifically, hydrazinolysis. The core of this transformation lies in the reaction between the ester functional group of the starting material and the highly nucleophilic hydrazine hydrate.

Unraveling the Mechanism

The reaction proceeds through a well-established nucleophilic addition-elimination pathway. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the ethoxide leaving group (from the original ethyl ester). The ethoxide then deprotonates the newly formed hydrazide, and a final proton transfer step yields the stable this compound and ethanol as a byproduct.

Caption: General workflow of the hydrazinolysis reaction.

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. Adherence to these steps, coupled with good laboratory practice, is crucial for achieving high yields and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl quinoxaline-2-carboxylate | ≥98% | Commercially Available | Starting material |

| Hydrazine hydrate (55-64%) | Reagent Grade | Commercially Available | Caution: Toxic and Corrosive [8][9][10][11][12] |

| Ethanol (Absolute) | ACS Grade | Commercially Available | Reaction solvent |

| Methanol | ACS Grade | Commercially Available | Recrystallization solvent |

| Round-bottom flask | Appropriate size | Standard lab supplier | |

| Reflux condenser | Standard lab supplier | ||

| Magnetic stirrer and stir bar | Standard lab supplier | ||

| Heating mantle | Standard lab supplier | ||

| Buchner funnel and filter paper | Standard lab supplier | ||

| Beakers and Erlenmeyer flasks | Standard lab supplier |

Detailed Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl quinoxaline-2-carboxylate (1.0 equivalent).

-

Solvent Addition: Add absolute ethanol to the flask to dissolve the starting material. A typical concentration is in the range of 0.1-0.5 M.

-

Reagent Addition: Slowly add hydrazine hydrate (typically 3-5 equivalents) to the stirred solution at room temperature. The addition should be done carefully, preferably under a fume hood, due to the hazardous nature of hydrazine.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature. A solid precipitate of this compound should form.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the product under vacuum to obtain the crude this compound.

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol or ethanol. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

Sources

- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. ehs.unm.edu [ehs.unm.edu]

Quinoxaline-2-Carbohydrazide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide focuses specifically on quinoxaline-2-carbohydrazide derivatives, providing an in-depth exploration of their synthesis, diverse biological activities, and the underlying mechanisms of action. We will delve into their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by experimental data and protocols. This guide is intended to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and practical insights to drive further innovation.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline and its derivatives are recognized for their wide array of biological activities, including but not limited to anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3] The nitrogen atoms within the pyrazine ring are crucial for their biological function, often participating in hydrogen bonding and coordination complexes, which allows for interaction with various biological targets like enzymes and receptors.[1] The versatility of the quinoxaline ring system provides a robust scaffold for the development of novel therapeutic agents.[1]

Synthesis of this compound: The Core Moiety

The foundational step in exploring the biological potential of this class of compounds is the synthesis of the this compound core. This is typically achieved through a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound scaffold, which serves as a versatile intermediate for the creation of a diverse library of derivatives.[4][5]

Step 1: Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate

-

Dissolve o-phenylenediamine in a suitable solvent, such as ethanol.

-

Add ethyl 2-chloro-3-oxobutanoate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool, leading to the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain ethyl 3-methylquinoxaline-2-carboxylate.

Step 2: Synthesis of 3-Methylthis compound

-

Suspend ethyl 3-methylquinoxaline-2-carboxylate in ethanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture for an extended period, again monitoring by TLC.

-

After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

-

Filter the resulting solid, wash with diethyl ether, and dry to yield 3-methylthis compound.

Diagram: Synthesis of this compound

Caption: General synthetic route for this compound.

Anticancer Activity: A Promising Frontier

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a variety of cancer cell lines.[6][7] The carbohydrazide moiety often serves as a linker to introduce further structural diversity, leading to enhanced anticancer potential.

Mechanism of Action

The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. These mechanisms include:

-

Inhibition of Protein Kinases: Many quinoxaline derivatives act as competitive inhibitors of ATP at the kinase domain of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met kinase.[8][9] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

-

Topoisomerase II Inhibition: Some derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[6] This leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

-

Induction of Apoptosis: Quinoxaline derivatives can induce apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[8]

-

Cell Cycle Arrest: Certain compounds have been observed to cause cell cycle arrest at different phases, such as G2/M, preventing cancer cells from dividing and proliferating.[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | Breast (MCF-7) | 0.81 | [9][10] |

| Liver (HepG2) | 1.25 | [10] | |

| Colon (HCT-116) | 2.14 | [10] | |

| Compound 13 | Breast (MCF-7) | 1.12 | [9][10] |

| Liver (HepG2) | 2.91 | [10] | |

| Colon (HCT-116) | 0.93 | [10] | |

| Compound 4a | Breast (MCF-7) | 3.21 | [9][10] |

| Liver (HepG2) | 4.54 | [10] | |

| Colon (HCT-116) | 3.87 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Diagram: Anticancer Mechanism of Action

Caption: Potential anticancer mechanisms of quinoxaline derivatives.

Antimicrobial Activity: Combating Pathogens

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[11][12]

Antibacterial and Antifungal Efficacy

Numerous studies have reported the synthesis of this compound derivatives and their subsequent evaluation for antimicrobial activity.[3][12] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values (the lowest concentration of a compound that inhibits visible growth) of selected quinoxaline derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 8c | E. coli | - | [3] |

| Compound 8d | E. coli | - | [3] |

| Compound 11a | E. coli | - | [3] |

| Compound 3e | M. tuberculosis H37Rv | 0.65 µM | [14] |

| Compound 3f | S. typhi | - | [14] |

Note: Specific MIC values for E. coli were not provided in the source, but the compounds were reported to be highly active.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial two-fold dilutions of the quinoxaline derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram: Antimicrobial Assay Workflow

Caption: Workflow for MIC determination by broth microdilution.

Antitubercular Activity: A Renewed Hope

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The development of new anti-TB drugs is a critical priority. This compound derivatives have shown significant promise in this area.[14][18]

Mechanism and Efficacy

Some quinoxaline derivatives, particularly the 1,4-di-N-oxide variants, have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[19] Their novel mode of action, which may differ from that of current anti-TB drugs, makes them particularly attractive candidates for further development.[19] A notable finding is the activity of some derivatives against non-replicating persistent M. tuberculosis, which is a major challenge in TB treatment.[19]

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, this compound derivatives have also been investigated for their antiviral and anti-inflammatory activities.

Antiviral Activity

The broad biological activity of quinoxalines extends to antiviral effects.[20][21] Research has explored their potential against a range of viruses, with some derivatives showing promising inhibitory activity.[22][23] The development of broad-spectrum antiviral agents is of paramount importance, and the quinoxaline scaffold offers a promising starting point for such endeavors.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Quinoxaline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[24][25] Some derivatives have demonstrated dual EGFR and COX-2 inhibitory activity, suggesting their potential as both anticancer and anti-inflammatory agents.[9][10]

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on this compound derivatives has provided valuable insights into their structure-activity relationships (SAR). The nature and position of substituents on the quinoxaline ring and modifications of the carbohydrazide moiety have been shown to significantly influence their biological activity.

Future research in this field should focus on:

-

Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective derivatives.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Studies: Progressing promising candidates from in vitro studies to preclinical animal models to evaluate their efficacy and safety.

-

Combination Therapies: Investigating the synergistic effects of quinoxaline derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

Conclusion

This compound derivatives represent a versatile and highly promising class of bioactive compounds. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of new therapeutics. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms, along with practical experimental protocols. It is our hope that this resource will serve as a catalyst for further research and innovation in this exciting field of medicinal chemistry.

References

- A Comparative Analysis of Quinoxaline-Based Anticancer Agents - Benchchem. (URL: )

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: )

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (URL: )

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: )

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (URL: )

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Synthesis of quinoxaline‐2‐carbohydrazide derivatives.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchG

- (PDF)

- Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis - PMC - NIH. (URL: )

- Synthesis of fused quinoxalines - Mendeleev Communic

- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (URL: )

- New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents - PMC. (URL: )

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (URL: )

- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC - NIH. (URL: )

- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm

- Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC. (URL: )

- Synthesis and biological activity of quinoxaline deriv

- Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (URL: )

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (URL: )

- Antimycobacterial Activity of New quinoxaline-2-carbonitrile and quinoxaline-2-carbonitrile 1,4-di-N-oxide Deriv

- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv

- Substituted hydrazide quinoxaline derivatives as anticancer agents...

- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC - PubMed Central. (URL: )

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (URL: )

- Synthesis and antimicrobial activity of some new quinoxaline derivatives - Scholars Research Library. (URL: )

- Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candid

- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchG

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. (URL: )

- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ResearchG

- Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization | Request PDF - ResearchG

- Quinoxaline Derivatives as Antiviral Agents: A System

- Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacet

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxaline-2-Carbohydrazide: A Privileged Scaffold for Next-Generation Anticancer Agents

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry due to its diverse and significant pharmacological activities.[1][2] This technical guide focuses on a specific and highly promising class of these compounds: quinoxaline-2-carbohydrazide and its derivatives. We will provide an in-depth exploration of their potential as anticancer agents, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, offering a comprehensive resource to guide further research and development of this promising class of therapeutic agents.

The Quinoxaline Scaffold: A Foundation for Anticancer Drug Design

The quinoxaline nucleus is a versatile building block in the design of novel therapeutic agents.[3] Its unique chemical properties allow for extensive functionalization, enabling the fine-tuning of its biological activity.[4] Quinoxaline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5] In the context of oncology, these compounds have been shown to target a variety of cancer-related pathways and enzymes, making them a focal point of intensive research.[6][7]

The carbohydrazide moiety at the 2-position of the quinoxaline ring introduces a critical functional group that can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives.[8][9] This hydrazide group can act as a key pharmacophore, interacting with biological targets and contributing to the overall anticancer activity of the molecule.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives typically begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the core quinoxaline ring.[10] A common starting material is 4-methyl-3-oxo-3,4-dihydrothis compound.[8][11] This core structure can then be modified through reactions with various aldehydes, ketones, isothiocyanates, and other electrophiles to generate a diverse range of derivatives.[8][12]

Experimental Protocol: Synthesis of Novel this compound Derivatives

This protocol outlines a general procedure for the synthesis of novel this compound derivatives, based on established methodologies.[8][11]

-

Step 1: Synthesis of the this compound Core.

-

React an appropriate o-phenylenediamine with a suitable 1,2-dicarbonyl compound (e.g., ethyl 2-chloro-3-oxobutanoate) in a suitable solvent (e.g., ethanol) under reflux to form the quinoxaline ester.

-

Treat the resulting ester with hydrazine hydrate to yield the this compound core.

-

-

Step 2: Derivatization of the Carbohydrazide Moiety.

-

Dissolve the this compound in a suitable solvent (e.g., ethanol or acetic acid).

-

Add the desired aldehyde, ketone, or other electrophilic reagent to the solution.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

-

Step 3: Purification and Characterization.

-

Purify the synthesized derivative using appropriate techniques such as recrystallization or column chromatography.

-

Characterize the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

-

Caption: A generalized workflow for the synthesis of this compound derivatives.

Anticancer Potential and Mechanisms of Action

This compound derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines, including breast, colon, liver, and leukemia.[10][8][13] Their mechanisms of action are often multi-faceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.[2][5]

Inhibition of Protein Kinases

A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[13][14] Specific targets include:

-

Epidermal Growth Factor Receptor (EGFR): Several this compound derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[8][11] Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, leading to reduced tumor growth.[5][15]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]

-

Other Kinases: The quinoxaline scaffold has been shown to be a versatile platform for targeting a variety of other kinases, including c-Met, Src, and cyclin-dependent kinases (CDKs).[2][13]

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Induction of Apoptosis

Many quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[13] This can occur through various mechanisms, including the activation of caspases, the upregulation of pro-apoptotic proteins like p53, and the disruption of mitochondrial function.[16]

Other Mechanisms

-

Topoisomerase Inhibition: Some quinoxaline compounds can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to DNA damage and cell death.[2][6]

-

COX-2 Inhibition: Certain derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[8][11]

-

Transglutaminase 2 (TGase 2) Inhibition: A quinoxaline derivative, GK13, has been identified as a competitive inhibitor of TGase 2, an enzyme implicated in pro-survival and anti-apoptotic pathways in cancer.[17]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer activity of this compound derivatives.[18][19] These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity.

Key SAR findings for quinoxaline derivatives include:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the quinoxaline nucleus can significantly influence activity. Electron-withdrawing groups or electron-donating groups at specific positions can enhance or decrease potency.[10]

-

Modifications of the Carbohydrazide Linker: The hydrazide linker is a critical element for activity. Modifications to this linker, such as the formation of hydrazones, pyrazoles, or oxadiazoles, have led to compounds with potent anticancer effects.[8][12]

-

Heterocyclic Rings: The introduction of other heterocyclic rings to the quinoxaline scaffold can lead to hybrid molecules with enhanced activity and novel mechanisms of action.[10]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 11 | MCF-7 (Breast) | 0.81 | EGFR and COX-2 Inhibition | [8][11] |

| HepG2 (Liver) | 1.53 | [8][11] | ||

| HCT-116 (Colon) | 1.25 | [8][11] | ||

| Compound 13 | MCF-7 (Breast) | 1.12 | EGFR and COX-2 Inhibition | [8][11] |

| HepG2 (Liver) | 2.91 | [8][11] | ||

| HCT-116 (Colon) | 0.94 | [8][11] | ||

| Compound 4a | MCF-7 (Breast) | 3.21 | EGFR and COX-2 Inhibition | [8][11] |

| HepG2 (Liver) | 4.54 | [8][11] | ||

| HCT-116 (Colon) | 3.98 | [8][11] | ||

| Compound 5 | MCF-7 (Breast) | 4.11 | EGFR and COX-2 Inhibition | [8][11] |

| HepG2 (Liver) | 3.87 | [8][11] | ||

| HCT-116 (Colon) | 4.32 | [8][11] |

Future Perspectives and Challenges

This compound derivatives represent a highly promising class of anticancer agents with the potential for further development.[20] Future research should focus on:

-

Lead Optimization: Continued SAR studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: In-depth studies to fully understand the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo efficacy and safety.[21]

-

Combination Therapies: Investigating the potential of these derivatives in combination with existing anticancer drugs to overcome drug resistance and enhance therapeutic outcomes.

While the anticancer potential of quinoxaline compounds is well-documented, a significant challenge remains in translating these preclinical findings into clinical success.[10] Issues such as toxicity and the need for more targeted therapies must be addressed through rigorous preclinical and clinical development.[10]

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel and effective anticancer agents. The versatility of its chemistry, coupled with its ability to interact with multiple cancer-relevant targets, makes it a highly attractive platform for drug development. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of developing new therapies to combat this devastating disease.

References

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

- Various Authors. (n.d.). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.

-

Various Authors. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339-1352. [Link]

-

Various Authors. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11), e01173. [Link]

- Various Authors. (2025).

- BenchChem. (2025). A Comparative Analysis of Quinoxaline-Based Anticancer Agents. BenchChem.

-

Vanelle, P., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

- Various Authors. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. BenchChem.

- BenchChem. (2025). Synthesis of Novel Quinoxaline-Based Compounds: Applications and Protocols for Drug Discovery. BenchChem.

-

Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 26(16), 4895. [Link]

-

Various Authors. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(1), 124. [Link]

- Various Authors. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

-

Various Authors. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 25965-25983. [Link]

-

Various Authors. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(18), 5897. [Link]

- Various Authors. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.

-

Various Authors. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8345. [Link]

-

Various Authors. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 25965-25983. [Link]

- Various Authors. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological - Semantic Scholar. Semantic Scholar.

- Mamtora, J., et al. (n.d.). Synthesis of quinoxaline‐2‐carbohydrazide derivatives.

- Various Authors. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents.

-

Various Authors. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(15), 10584-10599. [Link]

- Various Authors. (2025). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor.

- BenchChem. (n.d.). Structure-Activity Relationship (SAR)

-

Various Authors. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 74, 54-65. [Link]

- BenchChem. (n.d.). Quinoxaline Derivatives Emerge as Promising Anticancer Agents in Preclinical Models. BenchChem.

- Various Authors. (n.d.). Quinoxaline anticancer agents.

- Various Authors. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives.

-

Various Authors. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6699-6707. [Link]

- Various Authors. (n.d.). Design, synthesis and biological evaluation of (E)-2-(2-arylhydrazinyl)quinoxalines, a promising and potent new class of anticancer agents. Semantic Scholar.

Sources

- 1. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of quinoxaline compounds in medicinal chemistry

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Quinoxaline Compounds

Abstract

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, represents a cornerstone in modern medicinal chemistry.[1][2][3][4] From its initial synthesis in the late 19th century to its current status as a "privileged scaffold," the journey of quinoxaline is a compelling narrative of chemical innovation and therapeutic discovery. This technical guide provides an in-depth exploration of the history, synthesis, and biological significance of quinoxaline derivatives. We will examine the evolution of synthetic methodologies, delve into the diverse mechanisms of action that underpin their therapeutic effects, and spotlight key compounds that have reached clinical practice. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

The Genesis of a Privileged Scaffold: Discovery and Early Synthesis

The story of quinoxaline begins in 1884 with the pioneering work of Korner and Hinsberg, who first reported its synthesis.[2] The classical and still widely utilized method involves the condensation reaction between an ortho-phenylenediamine (a 1,2-arylenediamine) and a 1,2-dicarbonyl compound, such as glyoxal or benzil.[2][5][6][7] This foundational reaction, often requiring an acid catalyst and heat, provided the chemical community with straightforward access to the core quinoxaline structure, paving the way for future exploration.[5]

The fundamental nature of this bicyclic aromatic heterocycle, also known as 1,4-diazanaphthalene or benzopyrazine, lies in its unique electronic properties and its ability to serve as a versatile building block.[1][6][8][9] Its weak basicity (pKa = 0.56) and capacity to form salts with acids are key physicochemical characteristics.[2]

Experimental Protocol: Classical Quinoxaline Synthesis (Hinsberg Reaction)

This protocol describes a general, well-established procedure for synthesizing a quinoxaline derivative.

Objective: To synthesize 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.

Materials:

-

o-phenylenediamine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethanol (or Acetic Acid)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of o-phenylenediamine and benzil in a suitable solvent, such as ethanol, within the reaction flask.

-

Initiation of Reaction: Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid) to the mixture.

-

Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality in Experimental Design: The choice of a protic acid catalyst is crucial as it protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps that lead to the aromatic quinoxaline ring.

Caption: Classical synthesis of the quinoxaline scaffold.

From Chemical Curiosity to Therapeutic Goldmine: The Rise of Bioactive Quinoxalines

For decades, quinoxaline remained primarily of academic interest. The turning point came with the discovery of naturally occurring quinoxalines with potent biological activity. A paramount example is Echinomycin , an antibiotic isolated from Streptomyces echinatus.[10] Echinomycin features two quinoxaline-2-carboxylic acid moieties and was identified as the first DNA bis-intercalator, a molecule capable of inserting itself at two separate sites in the DNA double helix.[10][11] This discovery was a watershed moment, showcasing the potential of the quinoxaline scaffold to interact with crucial biological macromolecules and inspiring medicinal chemists to explore its therapeutic potential.

This initial spark led to the investigation and discovery of a vast spectrum of biological activities associated with synthetic quinoxaline derivatives, including:

-

Anticancer: Many derivatives exhibit potent cytotoxicity against various cancer cell lines.[5][12][13]

-

Antibacterial & Antifungal: The scaffold is central to agents effective against a wide range of microbial pathogens.[7][14][15]

-

Antiviral: Quinoxalines have shown efficacy against several viruses, including HIV and Hepatitis C.[5][16]

-

Anti-inflammatory & Analgesic: Certain derivatives possess significant anti-inflammatory and pain-relieving properties.[7]

-

Antimalarial & Antitubercular: The scaffold has been a key component in the development of drugs against infectious diseases like malaria and tuberculosis.[1][3]

The Modern Era: Evolving Synthesis and Unraveling Mechanisms

The growing interest in quinoxalines has driven significant innovation in their synthesis. While the classical condensation method remains relevant, modern chemistry has introduced more efficient, versatile, and environmentally friendly "green" approaches.[5][6][17] These include microwave-assisted synthesis, the use of recyclable catalysts, one-pot procedures, and reactions in aqueous media.[5] Transition metal-catalyzed reactions, such as those using copper, nickel, or iron, have also emerged as powerful tools for constructing the quinoxaline core under milder conditions with broader functional group tolerance.[6][18]

The explosion in synthetic diversity has been paralleled by a deeper understanding of how these molecules exert their biological effects.

Key Mechanisms of Action

-

DNA Intercalation and Damage: Following the lead of Echinomycin, many quinoxaline compounds function by interacting with DNA. Quinoxaline 1,4-di-N-oxides (QdNOs), for instance, are bioreductive compounds that, under hypoxic conditions (low oxygen), can be reduced to generate reactive oxygen species (ROS) and free radicals.[19][20] These radicals can induce DNA strand breaks and degradation, leading to cell death, a mechanism particularly effective against anaerobic bacteria and hypoxic tumor cells.[19][20]

-

Kinase Inhibition: A significant number of modern quinoxaline-based drugs function as kinase inhibitors.[5] Kinases are enzymes that play a critical role in cell signaling pathways by adding phosphate groups to other proteins. Dysregulation of kinase activity is a hallmark of many cancers. Quinoxaline derivatives can be designed to fit into the ATP-binding pocket of specific kinases, preventing them from functioning and thereby halting cancer cell proliferation and survival.[5][21]

Caption: Mechanism of quinoxaline-based kinase inhibitors.

Quinoxalines in the Clinic: From Bench to Bedside

The extensive research into quinoxaline chemistry has culminated in several FDA-approved drugs, validating the therapeutic importance of this scaffold.[2][22] These compounds span a range of indications, from infectious diseases to oncology.

| Drug Name | Therapeutic Class | Mechanism of Action | Key Applications |

| Echinomycin | Antibiotic, Antineoplastic | DNA Bis-intercalator, inhibits HIF-1α DNA binding[11][15][23] | Investigated for anticancer activity[10][24] |

| Carbadox | Antibacterial | DNA damage/inhibition of DNA synthesis[15][25] | Veterinary medicine (swine dysentery control)[15] |

| Glecaprevir | Antiviral | NS3/4A protease inhibitor[22][26] | Treatment of Hepatitis C virus (HCV)[16] |

| Voxilaprevir | Antiviral | NS3/4A protease inhibitor[22] | Treatment of Hepatitis C virus (HCV) |

| Erdafitinib | Antineoplastic | Fibroblast growth factor receptor (FGFR) kinase inhibitor[22][26][27] | Treatment of urothelial carcinoma[26][27] |

| Brimonidine | Alpha-adrenergic agonist | Reduces aqueous humor production | Treatment of glaucoma and rosacea[26] |

The Quinoxaline Drug Development Pipeline: A Conceptual Workflow

The journey from a chemical scaffold to a clinical drug is a multi-stage process. The development of quinoxaline-based therapeutics follows a now well-established pathway in medicinal chemistry.

Caption: Conceptual workflow for quinoxaline drug development.

Future Perspectives and Conclusion

The quinoxaline story is far from over. Ongoing research continues to uncover new biological activities and refine synthetic strategies.[13][28][29] The focus on green chemistry pathways will likely lead to more sustainable and cost-effective production methods for these vital compounds. Furthermore, the rise of personalized medicine and the continued need for novel agents to combat drug-resistant pathogens and complex diseases like cancer ensure that the versatile quinoxaline scaffold will remain a central focus of drug discovery efforts for the foreseeable future.[3][21]

References

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

-

Synthesis and biological activity of quinoxaline derivatives. AIMS Press. Available at: [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Cogent Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available at: [Link]

-

General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]

-

Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. Available at: [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert. Available at: [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. Available at: [Link]

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. Available at: [Link]

-

HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

-

Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Discovery of the Aminated Quinoxalines as Potential Active Molecules. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. Available at: [Link]

-

Echinomycin. PubMed. Available at: [Link]

-

Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health. Available at: [Link]

-

Example of some quinoxaline drugs. ResearchGate. Available at: [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme. Available at: [Link]

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health. Available at: [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

-

Drugs containing the quinoxaline core. ResearchGate. Available at: [Link]

-

ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Innovare Academic Sciences. Available at: [Link]

-

Mechanism of echinomycin inhibition of HIF-1α. ResearchGate. Available at: [Link]

-

Discovery of the Aminated Quinoxalines as Potential Active Molecules. Bentham Science. Available at: [Link]

-

Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. PubMed. Available at: [Link]

-

Echinomycin. Wikipedia. Available at: [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central. Available at: [Link]

-

Echinomycin: the first bifunctional intercalating agent in clinical trials. PubMed. Available at: [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. Available at: [Link]

-

Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity. Semantic Scholar. Available at: [Link]

-

Quinoxaline. Wikipedia. Available at: [Link]

-

Levofloxacin. Wikipedia. Available at: [Link]

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate. Available at: [Link]

-

Brilliant blue FCF. Wikipedia. Available at: [Link]

-

Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PubMed Central. Available at: [Link]

-

Quinoxaline – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization. National Institutes of Health. Available at: [Link]

-

Levofloxacin. National Institutes of Health. Available at: [Link]

-

LEVAQUIN (levofloxacin) TABLETS LEVAQUIN (levofloxacin) ORAL SOLUTION LEVAQUIN (levofloxacin) INJECTION LEVAQUIN (levofloxacin i. accessdata.fda.gov. Available at: [Link]

-

BrilliantBlueFCF. National Institutes of Health. Available at: [Link]

Sources